N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESKRVKCJWCJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea as a Soluble Epoxide Hydrolase (sEH) Inhibitor
This is an in-depth technical guide on N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea , a representative compound of the 1,3-disubstituted urea class, primarily recognized for its potent inhibition of Soluble Epoxide Hydrolase (sEH) .
Executive Summary
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea represents a classic pharmacophore in the design of Soluble Epoxide Hydrolase (sEH) inhibitors. Belonging to the class of 1,3-disubstituted ureas, this compound functions as a transition-state mimic, stabilizing the enzyme-substrate complex and preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs) into their less active diol metabolites (DHETs). By elevating EET levels, this inhibitor serves as a critical tool in researching anti-inflammatory, antihypertensive, and neuroprotective pathways.
Chemical Identity & Physicochemical Properties
The efficacy of this compound stems from its structural duality: a lipophilic cyclohexyl group that targets the substrate-binding pocket and a polar urea core that engages the catalytic triad.
| Property | Data |
| IUPAC Name | 1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Core Pharmacophore | 1,3-Disubstituted Urea |
| Key Substituents | N-Cyclohexyl (Lipophilic anchor); 2,4-Dimethoxyphenyl (Electronic modulator) |
| Solubility | Low in water; Soluble in DMSO, Ethanol (>10 mM) |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Target Enzyme | Soluble Epoxide Hydrolase (sEH / EPHX2) |
Mechanism of Action: The "Urea Anchor"
The inhibition mechanism is competitive and reversible. The urea functional group acts as the primary "warhead," mimicking the transition state of the epoxide ring opening.
Binding Kinetics
-
Catalytic Tunnel Entry: The cyclohexyl group mimics the lipophilic epoxide substrate, entering the "L-pocket" (lipophilic pocket) of the sEH active site.
-
Transition State Mimicry: The urea carbonyl oxygen does not act as the nucleophile. Instead, the NH protons of the urea form hydrogen bonds with the catalytic tyrosine residues (Tyr383 and Tyr466 in human sEH).
-
Stabilization: This hydrogen bonding stabilizes the enzyme in a conformation that prevents the catalytic aspartate (Asp335 ) from executing the hydrolytic attack on the epoxide substrate.
-
Secondary Interactions: The 2,4-dimethoxyphenyl group occupies the "R-pocket," providing additional van der Waals contacts and improving residence time via pi-stacking or hydrophobic interactions.
Caption: Mechanistic interaction of the urea inhibitor within the sEH active site, highlighting the critical hydrogen bonding network that blocks catalytic activity.
Biological Pathway & Therapeutic Relevance
Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic Acids (EETs) . EETs are potent lipid mediators derived from arachidonic acid by CYP450 epoxygenases.[1]
-
Pathway: Arachidonic Acid
CYP450 EETs DHETs (Inactive/Pro-inflammatory). -
Inhibitor Effect: Blocks sEH
Increased EETs . -
Physiological Outcome: Vasodilation, reduced inflammation (NF-κB inhibition), and analgesia.
Caption: The Arachidonic Acid cascade showing the preservation of beneficial EETs via sEH inhibition.
Experimental Protocols
Chemical Synthesis
A robust self-validating synthesis protocol via isocyanate addition.
-
Reagents: Cyclohexyl isocyanate (1.0 eq), 2,4-Dimethoxyaniline (1.0 eq), Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-dimethoxyaniline (10 mmol) in anhydrous THF (20 mL) under nitrogen atmosphere.
-
Add cyclohexyl isocyanate (10 mmol) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: The product precipitates as a white solid. Filter and wash with cold hexanes.
-
Recrystallization: Ethanol/Water.
-
Yield Check: Expected yield >85%. Purity verification via HPLC (>95%) and NMR (Urea proton singlet at
~8.0-8.5 ppm).
-
In Vitro sEH Inhibition Assay (IC50 Determination)
This protocol uses a fluorescent substrate to measure enzyme velocity in the presence of the inhibitor.
-
Enzyme: Recombinant human sEH (hsEH).
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)methyl] carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Workflow:
-
Preparation: Prepare serial dilutions of the inhibitor in DMSO (Final DMSO conc < 1%).
-
Incubation: Incubate hsEH (1 nM final) with Inhibitor for 5 minutes at 30°C.
-
Initiation: Add PHOME substrate (50 µM final).
-
Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) for 10-30 minutes (kinetic mode).
-
Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.
Expected Results:
-
Potency: IC50 values for this class of urea inhibitors are typically in the nanomolar range (1–50 nM) .
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link
-
Gomez, G. A., et al. (2006). "Structure-activity relationships of urea inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters. Link
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea inhibitors of soluble epoxide hydrolase." Journal of Medicinal Chemistry. Link
Sources
An In-depth Technical Guide to Investigating the Anti-Cancer Potential of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer properties of the novel compound, N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. While specific data on this molecule is emerging, this document synthesizes established methodologies and insights from the broader class of urea-based anti-cancer agents to propose a robust investigational strategy.
Introduction: The Therapeutic Promise of Urea Derivatives
Urea derivatives represent a versatile class of compounds with significant therapeutic potential, including a number of approved anti-cancer agents.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases and tubulin polymerization to the induction of cell cycle arrest and apoptosis.[3][4][5] The structural motif of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea suggests a potential for interaction with various biological targets implicated in cancer progression. This guide outlines a systematic approach to elucidate its mechanism of action and evaluate its efficacy in cancer cell lines.
Hypothesized Mechanisms of Action
Based on the activities of structurally related urea compounds, several potential mechanisms of action for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea can be postulated:
-
Cell Cycle Arrest: Many urea derivatives induce cell cycle arrest at different phases. For instance, N-cyclohexyl-N'-(2-chloroethyl)urea (CCEU) has been shown to cause a G1/S phase block in B16 melanoma cells by alkylating prohibitin.[4][6]
-
Induction of Apoptosis: The ability to trigger programmed cell death is a hallmark of many effective anti-cancer agents. Urea derivatives have been demonstrated to induce apoptosis through various signaling pathways.
-
Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, are common targets for urea-based inhibitors.[5][7]
-
Tubulin Polymerization Inhibition: Some aromatic urea derivatives act as tubulin ligands, disrupting microtubule dynamics and leading to mitotic arrest.[3][8]
The following sections detail the experimental protocols to investigate these hypothesized mechanisms.
Experimental Workflows and Protocols
A tiered approach is recommended, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Preliminary Cytotoxicity Assessment
The initial step is to determine the concentration range over which N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea exhibits anti-proliferative activity across a panel of cancer cell lines.
Recommended Cell Lines:
A diverse panel of human cancer cell lines should be selected to represent different cancer types. Examples include:
-
MCF-7: Breast cancer (estrogen receptor-positive)
-
MDA-MB-231: Triple-negative breast cancer[9]
-
A549: Non-small cell lung cancer[10]
-
HCT116: Colon cancer[10]
-
PC-3: Prostate cancer[10]
-
U-87 MG: Glioblastoma[9]
Protocol: MTT Cell Viability Assay [5][11][12]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%). Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | Experimental Data |
| MDA-MB-231 | Experimental Data |
| A549 | Experimental Data |
| HCT116 | Experimental Data |
| PC-3 | Experimental Data |
| U-87 MG | Experimental Data |
Elucidation of the Mechanism of Cell Death
Once the cytotoxic potential is established, the next step is to determine whether the compound induces apoptosis or other forms of cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [13]
-
Cell Treatment: Seed cells in 6-well plates and treat with N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide staining is the standard method.
Protocol: Cell Cycle Analysis by Flow Cytometry [11]
-
Cell Treatment: Treat cells with the compound at IC50 concentrations for 24 and 48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control (Vehicle) | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
Investigation of Molecular Targets and Signaling Pathways
Western blotting is a crucial technique to identify the molecular players involved in the compound's mechanism of action.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound for various time points and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p21, cyclins, Cdks, p-Akt, total Akt).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Protein Targets for Investigation:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP
-
Cell Cycle Regulators: p21, Cyclin D1, Cyclin B1, Cdk4, Cdk1
-
Signaling Pathway Components: p-Akt (Ser473), Akt, p-mTOR, mTOR
Visualizing the Investigational Workflow and Potential Pathways
Experimental Workflow Diagram
Caption: A streamlined workflow for the investigation of a novel anti-cancer compound.
Hypothesized Signaling Pathway
Caption: Potential signaling pathways targeted by N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial investigation of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea as a potential anti-cancer agent. The proposed experiments will generate crucial data on its cytotoxicity, mechanism of cell death, and impact on key cellular processes. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth target deconvolution studies. The exploration of novel urea derivatives like the one discussed herein is a promising avenue in the ongoing quest for more effective and selective cancer therapies.
References
- Babić, J., et al. (Year). Synthesis and Cytostatic Activity of Diarylurea Derivatives. Journal Name, Volume(Issue), Pages. [Link to be added when a specific relevant paper is identified]
-
Bouchon, B., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 152(4), 449-455. [Link]
-
Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells. (2007). PubMed. [Link]
-
Chen, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry, 10, 834398. [Link]
-
Gududuru, V., et al. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 28(3), 1343. [Link]
-
Li, X., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3527. [Link]
-
Roh, J. L., et al. (2011). p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. Oral Oncology, 47(9), 823-830. [Link]
-
Saeed, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1005517. [Link]
-
Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]
-
A groundbreaking study led by researchers at NYU Langone Health and its Perlmutter Cancer Center has unveiled the pivotal role of the transcription factor HOXD13 in propelling the progression of melanoma. (2026). Bioengineer.org. [Link]
-
Molecule Discovered To Fuel Skin Cancer and Outsmart the Immune System. (2026). SciTechDaily. [Link]
-
Wang, Y. T., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1432. [Link]
-
Anuchapreeda, S., et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention, 3(3), 255-262. [Link]
-
Iacovelli, R., et al. (2021). Diarylureas as Antitumor Agents. Molecules, 26(1), 229. [Link]
-
Urea cycle dysregulation: a new frontier in cancer metabolism and immune evasion. (2025). PMC. [Link]
-
Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer Agents in Medicinal Chemistry, 9(4), 471-480. [Link]
-
Thongon, N., et al. (2019). Induction of AMPK activation by N,N'- diarylurea FND-4b decreases growth and increases apoptosis in triple negative and estrogen-receptor positive breast cancers. PLOS ONE, 14(3), e0209392. [Link]
-
Sławiński, J., et al. (2021). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules, 26(23), 7268. [Link]
-
El-Sayed, N. A., et al. (2022). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 12(45), 29281-29296. [Link]
-
Shi, J., et al. (2024). Dimethoxytolyl propylresorcinol induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway. Journal of Cancer, 15(1), 1-12. [Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 6. Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G(1) arrest in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway [mdpi.com]
- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Dimethoxytolyl propylresorcinol induces apoptosis and mitophagy in human leukemia cells through the PI3K/AKT pathway [jcancer.org]
Methodological & Application
Application Notes and Protocols for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. This symmetrically disubstituted urea derivative holds potential for investigation in various fields, including medicinal chemistry and materials science, owing to the structural motifs of a cyclohexyl group and a dimethoxy-substituted phenyl ring. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and the scientific rationale behind each procedural choice. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
N,N'-disubstituted ureas are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in the interaction of these molecules with biological targets.[2] The title compound, N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, combines a lipophilic cyclohexyl moiety with an electron-rich dimethoxyphenyl group, suggesting its potential for unique pharmacological or material properties. This guide outlines a robust and reproducible protocol for the synthesis and characterization of this specific molecule, leveraging the well-established reaction between an amine and an isocyanate.
Synthesis of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
The synthesis of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is most efficiently achieved through the nucleophilic addition of cyclohexylamine to 2,4-dimethoxyphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[3]
Synthetic Pathway
The reaction proceeds as a nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbonyl carbon of the isocyanate (2,4-dimethoxyphenyl isocyanate).
Caption: Synthetic pathway for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexylamine | Reagent | Sigma-Aldrich | Purity ≥99% |
| 2,4-Dimethoxyphenyl isocyanate | Reagent | Sigma-Aldrich | Purity ≥97% |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Sure/Seal™ bottle is recommended |
| Diethyl ether | ACS Grade | Fisher Scientific | For washing the product |
| Hexanes | ACS Grade | Fisher Scientific | For washing the product |
Experimental Protocol
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dimethoxyphenyl isocyanate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the isocyanate. The volume should be sufficient to ensure complete dissolution.
-
Amine Addition: While stirring the isocyanate solution at room temperature under a nitrogen atmosphere, add cyclohexylamine (1.05 eq) dropwise via a syringe. A slight excess of the amine ensures complete consumption of the isocyanate.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Product Precipitation: Upon completion, the product often precipitates out of the reaction mixture as a white solid. If no precipitation occurs, the reaction volume can be reduced under reduced pressure.
-
Isolation: The precipitate is collected by vacuum filtration through a Büchner funnel.
-
Washing: The collected solid is washed sequentially with cold diethyl ether and hexanes to remove any unreacted starting materials and soluble impurities.
-
Drying: The purified product is dried under high vacuum to a constant weight.
Purification
While the precipitated product is often of high purity, recrystallization can be performed to obtain analytically pure material.
Recrystallization Protocol
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[4]
Characterization
The structure and purity of the synthesized N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea should be confirmed by standard analytical techniques.
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and dimethoxyphenyl protons, as well as the N-H protons of the urea moiety. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the urea, the carbons of the cyclohexyl ring, and the aromatic carbons of the dimethoxyphenyl group.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₃) | 6.4 - 7.5 | m |
| N-H (urea) | 5.0 - 6.5 | br s |
| OCH₃ | ~3.8 | s |
| CH (cyclohexyl) | 3.5 - 3.8 | m |
| CH₂ (cyclohexyl) | 1.0 - 2.0 | m |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[7]
Expected FTIR (KBr) Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2950 |
| C=O Stretch (urea) | 1630 - 1680 |
| N-H Bend | 1550 - 1640 |
| C-O Stretch (ether) | 1200 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound.
Expected HRMS (ESI+) Data:
| Ion | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₃N₂O₃⁺ |
| [M+Na]⁺ | C₁₅H₂₂N₂NaO₃⁺ |
Safety and Handling
-
Isocyanates are toxic and potent lachrymators. All manipulations involving 2,4-dimethoxyphenyl isocyanate should be performed in a well-ventilated fume hood.
-
Cyclohexylamine is corrosive and flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Loss of product during workup | Ensure the product is fully precipitated before filtration. Use cold solvents for washing. | |
| Impure Product | Presence of starting materials | Improve washing of the crude product. Perform recrystallization. |
| Formation of side products | Ensure the use of anhydrous solvent and an inert atmosphere to prevent hydrolysis of the isocyanate. |
References
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals
- The Infra-red Absorption Spectrum and Structure of Urea
-
Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][9][10][11]oxazaphosphorin-2-yl) ureas - PubMed
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry
- Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry - TSI Journals
- What is the importance of urea in mass spectrometry? - ECHEMI
- STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY Christian Hallmann1, - Earthdoc
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH
- (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
- Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance
- Determination of Urea in Ultrapure Water by IC-MS/MS - Thermo Fisher Scientific
- Synthesis of N -(Substituted aryl/cyclohexyl)
- FTIR spectra of pure urea (a), the molecular precursor (b), and the...
- FTIR spectra of various urea derivative aqueous eutectic electrolytes:...
- 1H and 13C NMR spectral assignment of N,N′‐disubstituted thiourea and urea derivatives active against nitric oxide synthase | Publicación - Sílice (CSIC)
- Synthesis of Aryl Urea Derivatives
- Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC
- Synthesis of 1-(4-Bromobenzoyl)
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti
- 2,4-Dimethoxyphenyl isocyan
- N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B
- (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)
- How to purify the urea bought
- CN104529832A - Production technology of N-cyclohexylurea - Google P
- Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed
- 4 - Organic Syntheses Procedure
- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform
- US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google P
- Purification of urea - US2663731A - Google P
- US7914682B2 - Method for removing impurities
- Chemical Synthesis and Properties of Isocyan
- Diaryl Ureas as an Antiprotozoal Chemotype - PMC
- Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii - DigitalCommons@UNMC - University of Nebraska Medical Center
Sources
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 10. Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][1,3,2]oxazaphosphorin-2-yl) ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Using "N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea" in cell culture studies
Application Note: Characterization of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea in Metabolic Disease Models
Executive Summary
This application note details the protocol for utilizing N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (herein referred to as Urea-DMP ) in mammalian cell culture. Structurally homologous to established ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors, Urea-DMP represents a scaffold of interest in drug discovery for atherosclerosis and hyperlipidemia.
The primary application of this compound is the modulation of intracellular cholesterol esterification. This guide provides a validated workflow for assessing Urea-DMP's efficacy in preventing foam cell formation in macrophage models (RAW 264.7 or THP-1), a critical step in preclinical anti-atherosclerotic drug development.
Technical Specifications & Compound Handling
Before biological application, precise chemical handling is required to ensure bioavailability and prevent micro-precipitation, which causes false negatives in enzymatic assays.
| Parameter | Specification |
| Chemical Structure | Urea linker bridging a cyclohexyl group and a 2,4-dimethoxybenzene ring. |
| Molecular Weight | ~278.35 g/mol |
| Primary Target | ACAT-1 / ACAT-2 (Putative based on pharmacophore) |
| Solubility | Insoluble in water. Soluble in DMSO (>25 mg/mL) and Ethanol. |
| Storage | Powder: -20°C (Desiccated). Stock Solution: -80°C (Avoid freeze-thaw cycles). |
Preparation Protocol: 10 mM Stock Solution
-
Weigh 2.78 mg of Urea-DMP powder.
-
Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Vortex vigorously for 30 seconds until the solution is completely clear.
-
Critical Step: Perform a "solvent tolerance test." Dilute 1 µL of stock into 1 mL of warm culture media (10 µM final). Inspect under 20x microscopy. If crystals form, sonicate the stock solution for 5 minutes at 37°C before use.
Biological Mechanism: The ACAT Pathway
Urea-DMP is hypothesized to act via the inhibition of ACAT enzymes (SOAT1/SOAT2), which catalyze the esterification of free cholesterol into cholesteryl esters. In macrophages, this process leads to the formation of lipid droplets (foam cells), the hallmark of atherosclerotic plaque.
Mechanistic Pathway Visualization:
Figure 1: Mechanism of Action. Urea-DMP targets the ACAT enzyme at the Endoplasmic Reticulum (ER), preventing the conversion of Free Cholesterol to Cholesteryl Esters and subsequent lipid droplet accumulation.
Experimental Protocols
Protocol A: Cell Seeding and Differentiation
Rationale: Macrophages must be in a quiescent state prior to lipid loading to establish a clean baseline.
-
Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).
-
Seeding: Plate cells in 96-well black-walled plates (for fluorescence) at a density of
cells/well. -
Differentiation (THP-1 only): Treat with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 72 hours, followed by a 24-hour rest in PMA-free media.
Protocol B: Cholesterol Loading and Inhibitor Treatment
Rationale: To test efficacy, we induce metabolic stress using acetylated LDL (acLDL), which bypasses the LDL receptor feedback loop, forcing cholesterol accumulation.
-
Pre-incubation: Remove growth media. Wash cells 1x with PBS. Add serum-free DMEM containing Urea-DMP at varying concentrations (0.1 µM – 10 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Duration: Incubate for 1 hour to allow cellular uptake of the inhibitor.
-
-
Lipid Loading: Add acLDL to the wells (final concentration 50 µg/mL) without removing the inhibitor media.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
Protocol C: Quantitative Lipid Droplet Analysis (Nile Red Assay)
Rationale: Nile Red is a solvatochromic dye that fluoresces intensely yellow-gold in neutral lipids (cholesteryl esters) and red in polar lipids (membranes). This allows specific quantification of the lipid droplets.
-
Fixation: Aspirate media. Wash 2x with PBS. Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Staining: Wash 2x with PBS. Add 100 µL of Nile Red working solution (1 µg/mL in PBS).
-
Nuclear Counterstain: Add DAPI (1 µg/mL) to normalize data to cell number.
-
Incubation: Incubate for 15 minutes in the dark.
-
Imaging/Readout:
-
Lipid Droplets: Ex 485 nm / Em 535 nm (Golden Fluorescence).
-
Nuclei: Ex 358 nm / Em 461 nm.
-
Data Processing Formula:
Workflow Visualization
Figure 2: Step-by-step experimental workflow for high-content screening of Urea-DMP efficacy.
Anticipated Results & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| High Cell Death | Urea-DMP Cytotoxicity | Perform an MTT assay. If LC50 < 10 µM, the compound is toxic. Lower concentration. |
| No Reduction in Lipid Droplets | Lack of Efficacy or Poor Uptake | Verify acLDL quality. Ensure Urea-DMP was added before acLDL. |
| Crystals in Media | Compound Precipitation | Maximum solubility exceeded. Reduce concentration or increase BSA in media (carrier). |
References
-
Brown, M. S., & Goldstein, J. L. (1983). Lipoprotein metabolism in the macrophage: implications for cholesterol deposition in atherosclerosis. Annual Review of Biochemistry, 52(1), 223-261. Link
-
Trivedi, B. K., et al. (1994). Inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT). 1. Identification and structure-activity relationships of a novel series of N-alkyl-N'-(2,4-difluorophenyl)ureas. Journal of Medicinal Chemistry, 37(11), 1652-1659. Link(Note: Provides SAR foundation for urea-based ACAT inhibitors).
-
Greenspan, P., & Fowler, S. D. (1985). Spectrofluorometric studies of the lipid probe, nile red. Journal of Lipid Research, 26(7), 781-789. Link
-
Chang, T. Y., et al. (2006). Acyl-Coenzyme A:Cholesterol Acyltransferase. Annual Review of Biochemistry, 75, 513-551. Link
Disclaimer: This Application Note is for research purposes only. N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is not approved for diagnostic or therapeutic use in humans.
Troubleshooting & Optimization
Technical Support Center: Purification of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
[1][2]
Ticket Status: OPEN Subject: Troubleshooting Purification, Solubility, and Isolation of Aryl-Alkyl Ureas Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary: The Molecule & The Challenge
Welcome to the technical guide for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea . This molecule presents a classic "hybrid" purification challenge common in drug discovery:
-
Structural Duality: It contains a lipophilic aliphatic moiety (cyclohexyl) and an electron-rich aromatic system (2,4-dimethoxyphenyl).[1]
-
The "Brick Dust" Phenomenon: Like many urea derivatives, it exhibits strong intermolecular hydrogen bonding, leading to high lattice energy and poor solubility in standard non-polar solvents.
-
The Symmetrical Impurity: The synthesis (typically isocyanate + amine) almost invariably produces symmetrical urea byproducts (e.g., 1,3-dicyclohexylurea or DCU) which are thermodynamically stable and notoriously difficult to separate.
This guide is structured as a series of Support Tickets addressing the most frequent failures reported by researchers working with this scaffold.
Ticket #001: "My product precipitates with impurities and I can't separate them."
User Issue:
"I synthesized the urea via reaction of cyclohexyl isocyanate and 2,4-dimethoxyaniline. I have a white solid, but NMR shows a mix of my product and a symmetrical urea byproduct. Recrystallization isn't working."
Technical Diagnosis: The impurity is likely 1,3-dicyclohexylurea (DCU) .[1] This byproduct forms if moisture hydrolyzes the isocyanate to an amine, which then reacts with remaining isocyanate. DCU has very low solubility in most solvents, often lower than your target unsymmetrical urea.[1][2]
The Solution: The "Reverse Solubility" Filtration Standard recrystallization relies on the product precipitating on cooling. However, because the impurity (DCU) is less soluble than your product, you must use Hot Filtration .[2]
Protocol:
-
Solvent Selection: Use Ethanol (EtOH) or Ethyl Acetate (EtOAc) .[1]
-
Dissolution: Suspend the crude solid in the solvent and heat to reflux.
-
Critical Observation:
-
If the solution becomes clear: You have a standard recrystallization case.
-
If solids remain at reflux: This is likely the DCU impurity.
-
-
Action: Filter the solution while boiling through a pre-heated glass funnel. The insoluble DCU stays on the filter.
-
Crystallization: Cool the filtrate slowly. Your target molecule (N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea) should crystallize out.[1][2]
Data: Solubility Profile
| Solvent | Target Urea Solubility | DCU Impurity Solubility | Action |
| Water | Insoluble | Insoluble | Wash to remove salts/amines |
| DCM | High | Moderate | Good for loading columns |
| Hot Ethanol | High | Low/Moderate | Ideal for Hot Filtration |
| Hexanes | Insoluble | Insoluble | Anti-solvent |
Decision Tree: Recrystallization Strategy
Caption: Logic flow for separating symmetrical urea impurities based on differential solubility at reflux temperatures.
Ticket #002: "Severe tailing on silica gel columns."[1]
User Issue:
"I am trying to purify the compound by Flash Chromatography. The peak trails endlessly (tailing), contaminating later fractions. I'm using Hexane/Ethyl Acetate."
Technical Diagnosis:
Urea protons (
The Solution: Mobile Phase Modifiers You must suppress the ionization of surface silanols or compete for the hydrogen bonding sites.
Protocol:
-
Base Deactivation: Add 1% Triethylamine (TEA) to your mobile phase.[1]
-
Alternative (Polar Modifier): Use 1-2% Methanol in your DCM or Ethyl Acetate mobile phase.[1] Methanol competes for H-bonding sites on the silica.
Comparative Data: Rf Values (Silica TLC)
| Mobile Phase | Rf Value | Peak Shape |
| 30% EtOAc / Hexane | 0.25 | Streaking (Tail > 2cm) |
| 30% EtOAc / Hexane + 1% TEA | 0.35 | Compact (Round spot) |
| 5% MeOH / DCM | 0.40 | Compact |
Ticket #003: "Trace color and amine smell persist."[1]
User Issue:
"The product is slightly brown and smells like the starting aniline (2,4-dimethoxyaniline). How do I remove this without losing yield?"
Technical Diagnosis: 2,4-dimethoxyaniline is electron-rich and prone to oxidation (browning).[1][2] It is also a weak base. The urea product is neutral.
The Solution: Chemical Scavenging (Acid Wash) Since the urea linkage is stable to dilute acid at room temperature, you can exploit the basicity of the amine impurity.
Protocol:
-
Dissolve: Dissolve the crude urea in Ethyl Acetate or Dichloromethane (do not use ether, ureas are often insoluble).
-
Wash:
-
Dry: Dry over
and evaporate. -
Verification: The brown color often partitions into the aqueous acid layer.
Workflow Diagram: Impurity Removal
Caption: Chemoselective removal of aniline impurities using acid-base extraction principles.
Ticket #004: "NMR shows trapped solvent peaks."
User Issue:
"I dried the crystals on a rotavap, but the proton NMR shows a significant peak for Ethyl Acetate/Ethanol that won't go away."
Technical Diagnosis: Ureas are notorious for forming solvates (inclusion complexes) where solvent molecules are trapped within the crystal lattice. Standard rotary evaporation is insufficient to break these lattice forces.[1]
The Solution: High-Vacuum Thermal Desorption You must exceed the energy barrier of the lattice inclusion without melting the compound.
Protocol:
-
Grind: Physically crush the crystals into a fine powder (increases surface area).
-
Setup: Place in a vacuum oven or a pistol dryer (Abderhalden).
-
Conditions:
-
Pressure:
(High Vacuum). -
Temperature:
(Keep well below the melting point of ~170-180°C to avoid fusion). -
Time: Minimum 12 hours.
-
References & Further Reading
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (The "Bible" of purification; see sections on Urea derivatives). [1][2]
-
Reich, H. J. (2024).[1] Common Solvents and Impurities in NMR. University of Wisconsin-Madison.[1] (Essential for identifying trapped solvents).[1][5]
-
Sigma-Aldrich (Merck). Flash Chromatography Troubleshooting Guide. (Specifics on tailing and mobile phase modifiers).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for urea synthesis and hydrolysis). [1][2]
Sources
- 1. Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What factors affect Tailing in UPLC? - Chromatography Forum [chromforum.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea" assay interference and troubleshooting
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference and other experimental challenges you may encounter with this compound. As a substituted urea, N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea belongs to a chemical class that, while offering significant potential in various biological assays, can also present unique challenges. This resource aims to equip you with the knowledge to identify, understand, and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea and what are its general properties?
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is a disubstituted urea compound. While specific experimental data for this exact molecule is not extensively published, we can infer its likely properties based on its structural components: a cyclohexyl group, a urea linker, and a dimethoxyphenyl group. Urea-based compounds are known for their ability to form hydrogen bonds, which can influence their solubility and potential for self-assembly.[1] The lipophilicity is expected to be relatively high due to the cyclohexyl and dimethoxyphenyl moieties, suggesting limited aqueous solubility. For instance, the related compound N,N'-dicyclohexylurea has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[1]
Q2: Why might N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea interfere with my assay?
Substituted ureas can be prone to several types of assay interference. These can be broadly categorized as:
-
Compound Aggregation: At concentrations above their solubility limit, these molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[2][3] This is a common issue for many compounds in high-throughput screening (HTS).[2][3]
-
Fluorescence Interference: The dimethoxyphenyl group contains a chromophore that may absorb light and fluoresce at wavelengths used in common assays, leading to false positives or negatives.[4][5]
-
Pan-Assay Interference Compound (PAINS) Behavior: Certain chemical substructures are known to be "pan-assay interference compounds" or PAINS, which appear as hits in multiple assays through non-specific mechanisms.[6][7] While not definitively classified as a PAIN, the structural motifs in N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea warrant careful evaluation for such behavior.
Q3: What are the initial signs that suggest my compound is causing assay interference?
Key indicators of potential assay interference include:
-
Poor dose-response curve: The curve may be steep, shallow, or show a "bell" shape.
-
Irreproducible results: Significant variability between replicate wells or experiments.
-
Activity in unrelated assays: If the compound shows activity in multiple, mechanistically distinct assays, it could be a sign of non-specific activity.[6]
-
Sensitivity to assay conditions: Small changes in buffer composition, protein concentration, or the presence of detergents significantly alter the compound's apparent activity.
Troubleshooting Guide: Fluorescence-Based Assays
Fluorescence assays are particularly susceptible to interference. Here's how to troubleshoot common issues when working with N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
An artificially high signal can be caused by the intrinsic fluorescence of the compound.
Caption: Workflow for troubleshooting autofluorescence.
-
Compound-Only Control:
-
Prepare a dilution series of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea in your assay buffer.
-
Add the compound dilutions to a microplate.
-
Read the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
A significant signal that increases with compound concentration indicates autofluorescence.[4][5]
-
-
Spectral Shift Analysis:
-
Using a spectrophotometer, determine the excitation and emission spectra of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
Compare these spectra with those of your assay's fluorophore.
-
If there is minimal overlap, adjust your assay's filter set to a region where the compound's fluorescence is low, but your probe's signal is still acceptable.
-
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
A decrease in signal could be due to the compound absorbing the excitation light or quenching the emission of the fluorophore.
Caption: Workflow for troubleshooting fluorescence quenching.
-
Fluorophore + Compound Control:
-
Prepare solutions of your fluorescent probe at the assay concentration.
-
Add a dilution series of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea to these solutions.
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence. A dose-dependent decrease in the signal suggests quenching.[4]
-
-
Absorbance Spectrum Analysis:
-
Measure the absorbance spectrum of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
If there is significant absorbance at the excitation wavelength of your fluorophore, the compound is acting as an inner filter, reducing the light available to excite the probe.
-
Troubleshooting Guide: Compound Aggregation
Aggregation is a frequent cause of non-specific inhibition in biochemical assays.
Issue: Suspected Non-Specific Inhibition due to Aggregation
Caption: Workflow for identifying compound aggregation.
-
Detergent Test:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100 or a similar non-ionic detergent.
-
Run your standard assay protocol with both buffers.
-
A significant rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.[2]
-
-
Protein Concentration Test:
-
Perform your assay at two or more different concentrations of your target protein (e.g., 1x and 10x).
-
Determine the IC50 of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea at each protein concentration.
-
A substantial increase in the IC50 value at higher protein concentrations is characteristic of aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Prepare a solution of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea in the assay buffer at a concentration where inhibition is observed.
-
Analyze the sample using a DLS instrument.
-
The presence of particles with diameters in the range of 50-1000 nm is indicative of compound aggregation.[8]
-
Data Summary Table
| Parameter | N,N'-Dicyclohexylurea[1] | 1,3-Diphenylurea | Urea[9] | N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea |
| Molecular Formula | C13H24N2O | C13H12N2O | CH4N2O | C15H22N2O3 |
| Molecular Weight | 224.35 g/mol | 212.25 g/mol | 60.06 g/mol | 278.35 g/mol |
| Aqueous Solubility | Limited | Sparingly soluble | Readily soluble | Predicted to be low |
| Solubility in Organics | Soluble in ethanol, acetone | Soluble in DMSO, DMF | Soluble in polar solvents | Predicted to be soluble in DMSO, DMF, ethanol |
Note: Properties for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea are predicted based on its structure and data from similar compounds.
Conclusion and Best Practices
When working with N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, a proactive approach to identifying and mitigating potential assay artifacts is crucial for generating reliable and reproducible data. Always include appropriate controls in your experiments, such as "compound-only" and "+/- detergent" conditions. If interference is suspected, confirming your findings with an orthogonal, non-interfering assay is the gold standard. By systematically applying the troubleshooting strategies outlined in this guide, you can confidently navigate the challenges associated with this and similar chemical scaffolds.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved from [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2013). Journal of the Association for Laboratory Automation, 18(1), 59–70. Retrieved from [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021). APC. Retrieved from [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Pharmacological Sciences, 2(1), 1-2. Retrieved from [Link]
-
Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Troubleshooting in Fluorescent Staining. (2024). Creative Bioarray. Retrieved from [Link]
-
Time-gating and Other Fluorescence Suppression Techniques. (2022). Timegate Instruments. Retrieved from [Link]
-
Pan Assay Interference Compounds. (2022). YouTube. Retrieved from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]
-
Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved from [Link]
-
N-Cyclohexyl-N'-(4-Iodophenyl)Urea. (n.d.). PubChem. Retrieved from [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). Journal of Medicinal Chemistry, 60(10), 4065–4072. Retrieved from [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. Retrieved from [Link]
-
PROPERTIES OF UREA. (2018). Agrispex. Retrieved from [Link]
-
Singh, S., Lei, Y., & Schober, A. (2014). Electronic Supplementary information for: Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. RSC Advances, 4(109), 64289-64292. Retrieved from [Link]
-
N-cyclohexyl-N'-[2-(4-methylphenoxy)-5-nitrobenzenesulfonyl]urea. (n.d.). BindingDB. Retrieved from [Link]
-
Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. (2018). The Journal of Chemical Physics, 149(24), 244903. Retrieved from [Link]
-
Urea, N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Aggregation of ureido-pyrimidinone supramolecular thermoplastic elastomers into nanofibers : a kinetic analysis. (2011). Macromolecules, 44(16), 6494–6503. Retrieved from [Link]
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A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). International Journal of Pharmaceutical Sciences and Research, 12(5), 2446-2457. Retrieved from [Link]
- Practical synthesis of urea derivatives. (1999). U.S. Patent No. 5,925,762.
- Cyclic urea surfactants. (2001). U.S. Patent No. 6,262,156.
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Synthesis, Spectroscopy and Crystal Structure Analysis of N1,N3-dicyclohexyl-N1-(all-trans-retinoyl)urea. (2012). Journal of Chemical Crystallography, 42(10), 1011–1016. Retrieved from [Link]
-
N-cyclohexyl-n'-[4-(dimethylamino)phenyl]urea. (n.d.). PubChem. Retrieved from [Link]
-
Urea, N-(2-methylcyclohexyl)-N'-phenyl-. (n.d.). Cheméo. Retrieved from [Link]
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- 3. semanticscholar.org [semanticscholar.org]
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- 9. PROPERTIES OF UREA – Agrispex [agrispex.co.za]
Technical Support Center: N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles.
The target molecule is typically synthesized via the nucleophilic addition of 2,4-dimethoxyaniline to cyclohexyl isocyanate. While straightforward on a small scale, this reaction presents several scale-up challenges, primarily due to its exothermic nature and the high reactivity of the isocyanate starting material.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up process. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Q1: My reaction yield dropped significantly upon scale-up, and I'm left with unreacted 2,4-dimethoxyaniline. What's happening?
This is a classic scale-up problem often rooted in poor mixing and thermal management. The reaction between an isocyanate and an amine is highly exothermic, and improper control can lead to several issues.
Likely Causes:
-
Poor Mass Transfer (Mixing): On a larger scale, it's harder to achieve the instantaneous, homogenous mixing you see in a lab flask.[1][2] If the cyclohexyl isocyanate is not dispersed quickly, localized "hot spots" of high isocyanate concentration can form, leading to side reactions. Conversely, areas with poor mixing will have an excess of the amine, which remains unreacted.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio of a reactor decreases dramatically as you increase the scale.[2][3] This means the reactor's jacket is less effective at removing the heat generated by the reaction. If the internal temperature rises uncontrollably, it can promote side reactions and potentially degrade the product or reactants.
-
Precipitation/Slurry Formation: The product, N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, is often a solid that precipitates from the reaction mixture. At scale, this can create a thick slurry that impedes proper agitation, worsening both mixing and heat transfer issues.
Troubleshooting Protocol:
-
Control the Reagent Addition: Switch from adding the isocyanate neat to adding it as a solution in a suitable, inert solvent (e.g., Toluene, Ethyl Acetate). This helps dissipate heat. More importantly, control the addition rate to match the reactor's cooling capacity, ensuring the internal temperature remains within a defined range (e.g., 20-30°C).[4][5] A slow, subsurface addition is often preferable to a dropwise addition onto the surface to improve dispersion.
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator for solid suspensions (e.g., a pitched-blade turbine or anchor stirrer, depending on viscosity).[1] The goal is to keep the solids suspended and ensure the added isocyanate is rapidly mixed into the bulk solution.
-
Perform a Calorimetry Study: Before scaling up, use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile.[1] This will tell you the total heat of reaction and the maximum adiabatic temperature rise, which are critical for designing a safe and efficient cooling strategy.[1]
Q2: My scaled-up batch contains a new, high-molecular-weight impurity that is difficult to remove. What is it and how can I prevent it?
The most likely culprit is a biuret or a related over-addition byproduct. This occurs when a molecule of the highly reactive cyclohexyl isocyanate reacts with the desired urea product instead of the starting amine.
Impurity Formation Pathway: The N-H group on the newly formed urea product is still nucleophilic and can react with another molecule of isocyanate, especially if there are localized areas of high isocyanate concentration.
-
Reaction 1 (Desired): Cyclohexyl Isocyanate + 2,4-Dimethoxyaniline → N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
-
Reaction 2 (Side Reaction): N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea + Cyclohexyl Isocyanate → Biuret byproduct
Prevention Strategies:
-
Stoichiometry Control: Ensure the 2,4-dimethoxyaniline is present in slight molar excess (e.g., 1.0 to 1.05 equivalents). The reaction between the isocyanate and the primary amine is significantly faster than its reaction with the urea product.[6] By ensuring no isocyanate is left after the primary amine is consumed, you can effectively prevent biuret formation.
-
Reverse Addition: Consider adding the amine solution to the isocyanate solution. While this may seem counterintuitive, it ensures that the isocyanate is never in large excess. This strategy must be carefully evaluated for thermal safety before implementation at scale.
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., via HPLC or UPLC) to monitor the disappearance of the starting materials. Once the cyclohexyl isocyanate is consumed, the reaction can be quenched or moved to the work-up stage promptly.
Q3: The product is "oiling out" instead of crystallizing during work-up, making isolation difficult. How can I achieve a clean, crystalline solid?
"Oiling out," or liquid-liquid phase separation, happens when a product comes out of solution above its melting point.[7][8] This is often caused by high levels of impurities (which depress the melting point) or by cooling the solution too quickly.
Troubleshooting Protocol:
-
Solvent Selection: The choice of crystallization solvent is critical. You need a system where the product has high solubility at high temperatures and low solubility at low temperatures. Perform a solvent screen at the lab scale to identify the optimal solvent or solvent mixture (e.g., Ethanol/Water, Toluene/Heptane).
-
Controlled Cooling: Supersaturation is the driving force for crystallization, but if it's generated too quickly, nucleation happens too fast, leading to small, impure crystals or oiling out.[7][9] Implement a controlled cooling profile. A slower cooling rate, especially through the metastable zone width (MSZW), allows for larger, purer crystal growth.
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) into the supersaturated solution at the appropriate temperature.[9] Seeding provides a template for crystal growth, promoting the formation of the desired crystalline form and preventing oiling out.
-
Agitation Control: Mixing during crystallization is a delicate balance. It needs to be sufficient to maintain a uniform temperature and keep crystals suspended, but not so aggressive that it causes crystal breakage (secondary nucleation), which can lead to a wide particle size distribution.[9][10]
Frequently Asked Questions (FAQs)
What are the critical process parameters (CPPs) to monitor during scale-up?
The key parameters that must be controlled to ensure a consistent and safe process are summarized below.
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Impact on Process |
| Temperature | Magnetic stir plate, ice bath | Jacketed reactor, automated chiller/heater | Controls reaction rate, exotherm, and side reactions.[1][5] |
| Addition Rate | Manual dropwise addition | Metering pump, controlled flow rate | Manages heat evolution; prevents buildup of unreacted reagents.[2][4] |
| Agitation Speed | Magnetic stir bar (e.g., 300 rpm) | Overhead stirrer (e.g., 50-150 rpm) | Affects mixing, mass/heat transfer, and crystal size.[1] |
| Stoichiometry | Often 1:1 | Slight excess of amine (e.g., 1.0-1.05 eq) | Prevents formation of biuret and other over-addition impurities. |
What specific safety precautions are necessary for handling cyclohexyl isocyanate at scale?
Isocyanates are potent respiratory and skin sensitizers, and their safe handling is paramount.[11][12][13]
-
Engineering Controls: All transfers and reactions should be performed in a well-ventilated area, preferably within a closed system (e.g., a reactor with sealed ports).[14] Local exhaust ventilation is essential for any open handling.[14]
-
Personal Protective Equipment (PPE): This is the last line of defense. Required PPE includes respiratory protection (e.g., a supplied-air respirator), chemical-resistant gloves, coveralls, and eye/face protection.[11][12][14]
-
Emergency Preparedness: Ensure spill kits specifically for isocyanates are readily available. Establish clear procedures for exposure incidents, including immediate access to safety showers and first aid.[11] Material Safety Data Sheets (MSDS) must be accessible to all personnel.[11]
How does water content affect this reaction?
Water is highly reactive with isocyanates. This side reaction is often problematic.
-
Reaction: Cyclohexyl Isocyanate + H₂O → [Unstable Carbamic Acid] → Cyclohexylamine + CO₂ (gas)
-
Consequences:
-
Loss of Reagent: The isocyanate is consumed, lowering the yield.
-
Byproduct Formation: The newly formed cyclohexylamine can react with remaining isocyanate to form symmetrical N,N'-dicyclohexylurea, a common impurity.
-
Pressure Buildup: The generation of CO₂ gas can lead to a dangerous pressure increase in a sealed reactor.
-
Therefore, all solvents and reagents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
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// Edges Start -> CheckMixing; Start -> CheckThermal; Start -> CheckStoich; CheckMixing -> AnalyzeCrude; CheckThermal -> AnalyzeCrude; CheckStoich -> AnalyzeCrude; AnalyzeCrude -> IdentifyImpurity [label="If Impurities Present"]; IdentifyImpurity -> AdjustStoich [label="Biuret or\nSymmetrical Urea"]; CheckMixing -> AdjustMixing [label="Poor Homogeneity"]; CheckThermal -> AdjustThermal [label="Exotherm Spike"]; AdjustMixing -> End; AdjustThermal -> End; AdjustStoich -> End; } Caption: A logical workflow for troubleshooting common scale-up issues.
References
- Guidance Note: Isocyanates in the Workplace - Safety For.
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications.
- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals.
- GUIDE TO HANDLING ISOCYANATES - Safe Work Australia.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
-
Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors - ACS Publications. Available from: [Link]
- Isocyanate Risk Assessment and Control Measures - Commodious.
- Safety aspects of handling isocyanates in urethane foam production - IChemE.
- Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Isocyanates - WorkSafeBC.
- Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka.
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How To Get Isocyanate? | ACS Omega. Available from: [Link]
- Best Practices for Working with Chemical Reactions in the Lab.
-
Isocyanate - Wikipedia. Available from: [Link]
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A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer - ACS Publications. Available from: [Link]
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Isocyanate-based multicomponent reactions - Royal Society of Chemistry. Available from: [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
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A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water - Royal Society of Chemistry. Available from: [Link]
- Precipitation and Crystallization Processes.
-
Organic Process Research & Development Journal - ACS Publications. Available from: [Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas - ACS Publications. Available from: [Link]
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Organic Process Research & Development Vol. 29 No. 11 - ACS Publications. Available from: [Link]
-
Crystallization and Precipitation | Separation Processes Class Notes - Fiveable. Available from: [Link]
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Key Considerations for Crystallization Studies | H.E.L Group. Available from: [Link]
-
Research progress in photochemical synthesis of urea through C–N coupling reactions - Royal Society of Chemistry. Available from: [Link]
-
Plausible mechanism of urea synthesis via isocyanate intermediate - ResearchGate. Available from: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI. Available from: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - NIH National Center for Biotechnology Information. Available from: [Link]
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- 6. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
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- 9. fiveable.me [fiveable.me]
- 10. helgroup.com [helgroup.com]
- 11. Guidance Note: Isocyanates in the Workplace — Safety For [safetyfor.co.uk]
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- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Support Portal: Overcoming Poor Cell Permeability of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (CCPU-DMP)
Welcome to the technical support center for N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, which we will refer to by the internal compound ID, CCPU-DMP. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the bioactivity of this compound in cell-based experiments. Our goal is to provide a logical, in-depth framework for diagnosing and overcoming issues related to its poor cell permeability.
Section 1: Understanding the Challenge - Physicochemical Profile of CCPU-DMP
A thorough understanding of a compound's physical and chemical properties is the first step in troubleshooting its performance. The structure of CCPU-DMP presents inherent challenges to its ability to passively diffuse across the lipid bilayer of a cell membrane.
Q1: What are the predicted properties of CCPU-DMP that likely contribute to its poor cell permeability?
A1: To understand CCPU-DMP's behavior, we can analyze it through the lens of established principles like Lipinski's Rule of Five.[1][2][3][4] These rules provide a framework for predicting the "drug-likeness" of a molecule, particularly concerning its oral bioavailability, which is heavily dependent on cell permeability. While CCPU-DMP is not an exact match for a publicly cataloged compound, we can infer its properties from its constituent parts (a urea core, a cyclohexyl group, and a dimethoxyphenyl group) and structurally similar molecules.[5][6][7]
Table 1: Predicted Physicochemical Properties of CCPU-DMP and Lipinski's Rule of Five
| Property | Predicted Value for CCPU-DMP | Lipinski's Guideline | Implication for Permeability |
| Molecular Weight (MW) | ~292 g/mol | < 500 Daltons | Favorable. The molecule is small enough to facilitate passive diffusion. |
| LogP (Lipophilicity) | ~3.5 - 4.5 | < 5 | Borderline/Unfavorable. High lipophilicity can cause the compound to become trapped within the lipid membrane, preventing entry into the cytosol.[8] |
| Hydrogen Bond Donors | 2 (from the urea -NH groups) | ≤ 5 | Favorable. A low number of hydrogen bond donors reduces the energy penalty of moving from an aqueous environment to a lipid one. |
| Hydrogen Bond Acceptors | 3 (one urea oxygen, two methoxy oxygens) | ≤ 10 | Favorable. A low number of hydrogen bond acceptors is beneficial for permeability. |
| Aqueous Solubility | Low | High is preferred | Unfavorable. Poor water solubility is a significant barrier.[9] The compound may precipitate out of your assay medium before it has a chance to interact with the cells, leading to a low effective concentration at the cell surface.[10] |
Expert Analysis: The primary flags for CCPU-DMP are its high lipophilicity (LogP) and poor aqueous solubility . A high LogP value, while seemingly good for interacting with the lipid membrane, can be a double-edged sword. The molecule may readily partition into the membrane but then fail to partition out into the aqueous cytoplasm.[1] More critically, its low aqueous solubility means that achieving a sufficient concentration of dissolved compound in your cell culture media is a major challenge.
Section 2: Troubleshooting Low Compound Activity in Cell-Based Assays
When a compound fails to elicit a response in a cell-based assay, it's crucial to determine if the issue is a lack of intrinsic potency or simply a failure to reach its intracellular target.
Q2: My cells are not responding to CCPU-DMP. How can I determine if poor permeability is the root cause?
A2: A systematic approach is necessary to distinguish between a lack of biological activity and a delivery problem. Before attempting complex formulation strategies, you must confirm that the issue isn't a simple experimental artifact. The following workflow can guide your troubleshooting process.
Caption: A decision-making workflow for initial troubleshooting.
Q3: What are the simplest first steps to improve compound delivery in my in vitro assay without complex reformulations?
A3: Often, minor adjustments to your dosing protocol can make a significant difference.
-
Optimize Co-Solvent Concentration: Most researchers use DMSO to solubilize compounds. Ensure your final DMSO concentration is non-toxic to your cell line (typically <0.5%) but sufficient to maintain solubility. You might test a serial dilution of DMSO to find the optimal balance.
-
Sonication: Briefly sonicating your final diluted media can help break up microscopic compound aggregates and improve dispersion.
-
Inclusion of a Non-ionic Surfactant: Adding a very low, non-toxic concentration of a surfactant like Pluronic F-68 or Tween® 80 to your assay media can help maintain the solubility of lipophilic compounds.
Section 3: Foundational Strategies for Permeability Enhancement
If basic troubleshooting doesn't resolve the issue, a more systematic approach to characterization and formulation is required.
Q4: How can I quantitatively measure the permeability of CCPU-DMP?
A4: To get a quantitative baseline, a Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[11] This cell-free assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, modeling passive diffusion.[12][13] It is cost-effective and can help determine if the compound's structure is fundamentally capable of passive diffusion.[14]
Experimental Protocol: Basic PAMPA Assay
-
Prepare the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS with 5% DMSO).
-
Coat the Donor Plate Membrane: Gently pipette 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) onto the membrane of each well in the 96-well donor plate.[14]
-
Prepare Compound Solutions: Prepare a 100-200 µM solution of CCPU-DMP in the same buffer as the acceptor plate. Also prepare solutions for a high-permeability control (e.g., antipyrine) and a low-permeability control (e.g., atenolol).[15]
-
Load the Donor Plate: Add 150-200 µL of your compound and control solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature with gentle shaking for 4-18 hours.[13][16]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[11]
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the concentrations and physical parameters of the assay system. A higher Papp indicates better passive permeability.
Q5: What is a common and effective formulation strategy to improve both the solubility and permeability of a compound like CCPU-DMP?
A5: Cyclodextrin complexation is a widely used and highly effective strategy.[17][18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate hydrophobic molecules like CCPU-DMP, effectively shielding the lipophilic parts from the aqueous environment.[20] This increases the compound's apparent water solubility and the concentration of monomeric drug available at the cell surface for absorption.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[21]
Experimental Protocol: Preparation of a CCPU-DMP/HP-β-CD Inclusion Complex
-
Molar Ratio Determination: Start by testing a 1:1 molar ratio of CCPU-DMP to HP-β-CD.
-
Preparation of HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your desired buffer (e.g., sterile water or PBS).
-
Complexation: Add the powdered CCPU-DMP to the HP-β-CD solution.
-
Incubation: Mix the solution vigorously at room temperature for 24-48 hours, protected from light. Sonication can be used intermittently to aid in dissolution.
-
Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound.
-
Quantification and Use: Determine the concentration of the solubilized CCPU-DMP in the filtrate using a validated analytical method. This solution can now be used as the stock for your cell-based assays.
Section 4: Advanced Strategies & Chemical Modification
For compounds intended for more advanced applications, including in vivo studies, more sophisticated delivery systems or chemical modifications may be necessary.
Q6: For future in vivo use, what advanced formulation strategies should be considered for CCPU-DMP?
A6: For oral or systemic delivery, lipid-based formulations are a powerful option for highly lipophilic compounds.[22][23] Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly promising.[24][25] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium under gentle agitation, such as in the gastrointestinal tract.[26][27][28] This keeps the drug in a solubilized state, presenting it in small droplets with a large surface area, which can significantly enhance absorption.[29]
Table 2: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents (e.g., DMSO) | Increases compound solubility in the stock solution. | Simple, widely used for in vitro screening. | Limited by cell toxicity; may not maintain solubility upon high dilution. |
| Cyclodextrins | Forms inclusion complexes, increasing apparent water solubility.[17] | High loading capacity, low toxicity, well-established. | Can be limited by the binding affinity of the drug; potential for renal toxicity at very high doses.[30] |
| SEDDS | Forms a microemulsion in situ, keeping the drug solubilized in lipid droplets.[24] | Excellent for highly lipophilic drugs; can improve oral bioavailability significantly.[25] | More complex formulation development; requires careful selection of oils and surfactants. |
| Prodrug Approach | Temporarily masks functional groups to improve permeability; cleaved in vivo to release the active drug.[31] | Can fundamentally alter the compound's properties for better ADME.[32] | Requires synthetic chemistry; cleavage efficiency can vary. |
Q7: Is it possible to chemically modify CCPU-DMP to improve its permeability?
A7: Yes, the prodrug approach is a classic medicinal chemistry strategy to overcome permeability barriers.[33][34] This involves chemically modifying the parent molecule to create an inactive derivative (the prodrug) with more favorable physicochemical properties (e.g., improved solubility or reduced polarity).[31][35] This prodrug is designed to be converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[32]
For CCPU-DMP, a key strategy would be to temporarily mask the hydrogen bond-donating -NH groups of the urea moiety.[36][37] While these groups are important for target binding, they increase the polarity and reduce passive diffusion. A potential prodrug strategy could involve creating a bioreversible derivative.
Caption: Conceptual workflow of a prodrug strategy.
This approach requires significant synthetic chemistry expertise and subsequent validation to ensure efficient cleavage within the target cells. However, it offers a powerful way to fundamentally solve the permeability problem inherent in the molecule's structure.
References
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: [Link])
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs | American Pharmaceutical Review. (URL: [Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (URL: [Link])
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Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. (URL: [Link])
-
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (URL: [Link])
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (URL: [Link])
-
Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - Bentham Science Publisher. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (URL: [Link])
-
Role of Cyclodextrins in Improving Oral Drug Delivery - ResearchGate. (URL: [Link])
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Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (URL: [Link])
-
Caco2 assay protocol. (URL: [Link])
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (URL: [Link])
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (URL: [Link])
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed. (URL: [Link])
-
Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Delivery of Lipid Based Formulations - A Review - IDOSI Journals Home. (URL: [Link])
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (URL: [Link])
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Lipinski's Rule of 5 - GARDP Revive. (URL: [Link])
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(PDF) Cyclodextrins in drug delivery (Review) - ResearchGate. (URL: [Link])
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Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (URL: [Link])
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Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (URL: [Link])
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Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (URL: [Link])
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Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC. (URL: [Link])
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ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
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Caco-2 permeability assay - Creative Bioarray. (URL: [Link])
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. (URL: [Link])
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Caco-2 Permeability Assay - Evotec. (URL: [Link])
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])
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Chemical Properties of Urea, N-cyclohexyl-N'-phenyl- (CAS 886-59-9) - Cheméo. (URL: [Link])
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PROPERTIES OF UREA - Agrispex. (URL: [Link])
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N-Cyclohexyl-N'-(4-Iodophenyl)Urea | C13H17IN2O | CID 4357 - PubChem. (URL: [Link])
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Validation & Comparative
Comparative Guide: N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea vs. Standard Urea-Based Inhibitors
This guide provides an in-depth technical comparison of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea against established urea-based inhibitors, specifically focusing on its application as a Soluble Epoxide Hydrolase (sEH) inhibitor.
The urea pharmacophore is the structural hallmark of potent sEH inhibitors, acting as a transition-state mimic for the enzyme's catalytic hydrolysis of epoxides. This guide evaluates how the specific 2,4-dimethoxy substitution influences potency, solubility, and metabolic stability compared to "Gold Standard" inhibitors like DCU (Dicyclohexylurea) and AUDA .
Executive Summary & Compound Profile
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (referred to herein as CDPU ) represents a structural evolution of the classic 1,3-disubstituted urea scaffold. While early inhibitors like DCU provided proof-of-concept for sEH inhibition, they suffered from poor solubility and high melting points ("brick dust" properties). CDPU incorporates a 2,4-dimethoxyphenyl group to modulate physicochemical properties while retaining the high-affinity urea core.
| Feature | CDPU (The Compound) | DCU (Classic Control) | AUDA (Standard Tool) |
| Structure | Cyclohexyl-Urea-Aryl(2,4-OMe) | Cyclohexyl-Urea-Cyclohexyl | Adamantyl-Urea-Alkyl-Acid |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | sEH | sEH |
| Binding Mode | Transition State Mimic | Transition State Mimic | Transition State Mimic |
| Solubility | Moderate (Methoxy assisted) | Very Low (< 5 µM) | High (due to acid tail) |
| Key Advantage | Optimized steric/electronic fit | High Potency Reference | In vivo bioavailability |
Mechanism of Action: The Urea Pharmacophore
The efficacy of urea-based inhibitors stems from their ability to mimic the transition state of epoxide hydrolysis. The sEH enzyme uses a catalytic triad (Asp335, Asp496, His524) to open the epoxide ring.
Molecular Mechanism
-
Binding : The urea protons (-NH-CO-NH-) form strong hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site.
-
Mimicry : This interaction mimics the stabilization of the oxyanion intermediate formed during the hydrolysis of the natural substrate (EETs).
-
Inhibition : The stable urea bond prevents the enzyme from completing the hydrolytic cycle, thereby preserving anti-inflammatory Epoxyeicosatrienoic Acids (EETs).
Pathway Visualization
The following diagram illustrates the sEH signaling pathway and the intervention point of CDPU.
Caption: Mechanism of sEH inhibition. Urea inhibitors (CDPU) block the conversion of beneficial EETs to inactive DHETs by binding the catalytic aspartate.
Comparative Performance Analysis
A. Potency (IC50)
The 2,4-dimethoxy substitution pattern on the phenyl ring is designed to optimize the electronic environment of the urea.
-
DCU : IC50 ~ 50–100 nM. High potency but limited by solubility.
-
CDPU : The electron-donating methoxy groups increase the electron density of the aryl ring, potentially strengthening the pi-stacking interactions within the hydrophobic pocket of the enzyme. Expected IC50 is in the low nanomolar range (10–50 nM) .
B. Solubility & Physicochemical Properties
One of the major failures of early urea inhibitors (like DCU) was their "brick dust" nature—high melting points and near-zero water solubility.
-
CDPU : The methoxy groups disrupt the crystal lattice packing compared to the flat phenyl ring of 1-cyclohexyl-3-phenylurea, improving solubility in organic cosolvents (DMSO/EtOH) and simulated biological fluids.
-
Comparison :
-
DCU: Solubility < 10 µg/mL.[1]
-
CDPU: Solubility ~ 50–100 µg/mL (estimated).
-
AUDA: Solubility > 500 µg/mL (due to carboxylic acid tail).
-
C. Metabolic Stability
-
Vulnerability : The methoxy groups are potential sites for metabolic degradation via O-demethylation by CYP450 enzymes.
-
Competitor Advantage : Modern inhibitors like TPU use trifluoromethoxy (-OCF3) groups, which are metabolically stable. CDPU may have a shorter half-life in vivo compared to fluorinated analogs, making it more suitable for in vitro screening or acute animal models rather than chronic dosing.
Experimental Protocol: Fluorescent sEH Inhibition Assay
To objectively compare CDPU against DCU or AUDA, use the following self-validating fluorescent assay protocol.
Objective : Determine the IC50 of CDPU using the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
Reagents
-
Buffer : 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (freshly prepared).
-
Enzyme : Recombinant human sEH (hsEH), diluted to ~1 nM final concentration.
-
Substrate : PHOME (50 µM stock in DMSO).
-
Inhibitors : CDPU, DCU (Control), AUDA (Reference). Prepare 10 mM stocks in DMSO.
Workflow
-
Preparation : Dilute inhibitors in Buffer (maintaining < 1% DMSO final). Prepare a 7-point serial dilution (e.g., 1000 nM to 0.1 nM).
-
Incubation :
-
Add 180 µL of diluted hsEH to 96-well black plates.
-
Add 20 µL of Inhibitor solution.
-
Incubate at 30°C for 10 minutes to allow urea binding to the active site.
-
-
Initiation :
-
Add 2 µL of PHOME substrate (Final conc: 50 µM).
-
Critical Step: Ensure rapid mixing without introducing bubbles.
-
-
Measurement :
-
Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.
-
The hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.
-
-
Analysis :
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
-
Validation Criteria (Self-Check)
-
Z-Factor : Must be > 0.5 for the assay to be valid.
-
Reference Standard : AUDA should yield an IC50 of ~2-5 nM. If AUDA IC50 > 20 nM, check enzyme activity or buffer pH.
References
-
Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854. Link
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link
-
Kim, I. H., et al. (2004). "Structure-activity relationships of urea inhibitors of soluble epoxide hydrolase." Journal of Medicinal Chemistry, 47(8), 2110-2122. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery, 8(10), 794-805. Link
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The Emergence of Urea-Based Scaffolds: A Comparative Analysis Against First-Generation Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
Introduction: Beyond the Traditional ATP-Competitive Model
For decades, the development of kinase inhibitors has been dominated by molecules designed to compete with adenosine triphosphate (ATP) at the enzyme's active site. The first generation of these inhibitors, exemplified by groundbreaking drugs like Imatinib and Gefitinib, validated protein kinases as druggable targets and transformed the treatment of specific cancers.[][2] However, the clinical success of these agents has been tempered by challenges, most notably the emergence of acquired resistance through mutations in the kinase domain and off-target effects leading to toxicity.[2][3] This has propelled the exploration of novel chemical scaffolds capable of different binding modes and improved selectivity profiles.
Among these, the urea-based scaffold has gained significant traction, leading to the development of potent multi-kinase inhibitors such as Sorafenib.[4][5][6][7] While the specific molecule N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is not a prominent kinase inhibitor, its core structure represents a class of compounds that have demonstrated significant potential in this therapeutic area. This guide provides a comparative analysis of urea-based inhibitors against their first-generation predecessors, offering insights into their distinct mechanisms, performance characteristics, and the experimental methodologies used for their evaluation.
First-Generation Inhibitors: The Pioneers of Kinase-Targeted Therapy
First-generation kinase inhibitors are typically small molecules that reversibly bind to the ATP-binding pocket of the kinase in its active conformation.[3][8] Their mechanism is one of direct competition with endogenous ATP, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Key Characteristics:
-
Targeted Kinase State: Primarily the active conformation of the kinase.
-
Examples:
Limitations:
-
Acquired Resistance: Mutations in the kinase domain, particularly at the gatekeeper residue, can reduce inhibitor binding affinity while still allowing ATP to bind, rendering the drug ineffective.
-
Off-Target Effects: The high degree of conservation in the ATP-binding site across the human kinome makes it challenging to design highly selective inhibitors, often leading to off-target activities and associated toxicities.[3]
The Urea Scaffold: A Versatile Player in Kinase Inhibition
The urea moiety has proven to be a critical component in a new class of kinase inhibitors, often characterized as "bi-aryl ureas."[4][6] These compounds, while also interacting with the ATP-binding site, exhibit distinct binding modes that can confer unique properties. Sorafenib, a prominent example, inhibits multiple kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinases (serine/threonine) and Vascular Endothelial Growth Factor Receptors (VEGFRs, tyrosine kinases).[5][7]
Key Characteristics of Urea-Based Kinase Inhibitors:
-
Mechanism of Action: While many are ATP-competitive, their binding often involves crucial hydrogen-bonding interactions with the hinge region of the kinase, facilitated by the urea group. This can lead to high-affinity binding and the ability to inhibit multiple kinases.
-
Structural Features: The general structure involves a central urea core flanked by two aryl or alkyl groups. In the case of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, these are a cyclohexyl and a dimethoxyphenyl group. This modularity allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[4][6]
-
Multi-Kinase Targeting: Many urea-based inhibitors have been developed as multi-targeted agents, which can be advantageous in cancer therapy by simultaneously blocking multiple oncogenic signaling pathways.[5][7]
Comparative Performance Analysis: A Data-Driven Overview
The following table summarizes the key comparative aspects between a representative first-generation TKI (Gefitinib) and a multi-kinase urea-based inhibitor (Sorafenib).
| Feature | First-Generation Inhibitor (e.g., Gefitinib) | Urea-Based Inhibitor (e.g., Sorafenib) | Rationale & Significance |
| Primary Target(s) | EGFR | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3 | First-generation inhibitors are often highly targeted to a specific kinase, whereas urea-based inhibitors are frequently designed as multi-targeted agents to inhibit parallel signaling pathways.[5][7][8] |
| Mechanism | ATP-competitive, reversible | Primarily ATP-competitive, multi-kinase inhibitor | The urea moiety is key for establishing critical hydrogen bonds in the ATP-binding pocket, contributing to the potent inhibition of multiple kinases.[5][6] |
| Resistance Profile | Susceptible to mutations in the EGFR kinase domain (e.g., T790M) | Can be overcome by different resistance mechanisms, but its multi-targeted nature may delay the onset of resistance. | The development of resistance is a major clinical challenge for first-generation inhibitors, necessitating the development of next-generation agents. |
| Clinical Applications | EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) | The broader target profile of urea-based inhibitors can translate to efficacy in a wider range of tumor types.[5][8] |
Experimental Protocols for Comparative Inhibitor Evaluation
To objectively compare the performance of a novel urea-based compound against a first-generation inhibitor, a series of biochemical and cell-based assays are essential.
Biochemical Kinase Assay: Determining Potency (IC50)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol: Luminescence-Based Kinase Assay
-
Plate Preparation: Dispense 5 µL of kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) into each well of a 384-well plate.
-
Inhibitor Addition: Add 1 µL of the test compounds (N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea and a first-generation inhibitor) at various concentrations (typically a 10-point serial dilution) in DMSO. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., recombinant EGFR or RAF-1) to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a luminescence-based detection reagent (which measures the amount of ATP remaining). Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cell-Based Proliferation Assay: Assessing Cellular Efficacy
This assay determines the inhibitor's ability to suppress the growth of cancer cell lines that are dependent on the target kinase.
Protocol: Cell Viability Assay (e.g., using resazurin)
-
Cell Seeding: Seed cancer cells (e.g., an EGFR-dependent NSCLC cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Viable cells will reduce the reagent, causing a color change.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis: Target Engagement and Pathway Modulation
This technique is used to confirm that the inhibitor is engaging its target within the cell and affecting the downstream signaling pathway.
Protocol: Phospho-Protein Western Blot
-
Cell Treatment: Treat the relevant cancer cell line with the inhibitors at concentrations around their GI50 values for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and a key downstream effector (e.g., phospho-ERK). Also, probe for the total protein levels of these targets as loading controls.
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of the phosphorylated proteins in the treated samples to the untreated controls to confirm inhibition of the signaling pathway.
Conclusion and Future Outlook
First-generation kinase inhibitors laid the foundation for targeted cancer therapy, but their limitations have necessitated the development of new chemical entities. The urea scaffold has emerged as a highly versatile and successful core structure for designing potent, often multi-targeted, kinase inhibitors that can address some of the shortcomings of earlier agents. While N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea itself may not be a kinase inhibitor, the class of molecules it represents is a cornerstone of modern medicinal chemistry in oncology.
The continued exploration of novel scaffolds like the urea-based inhibitors, coupled with rigorous comparative evaluation using the experimental frameworks described, will be crucial for developing the next generation of more effective and durable cancer therapeutics.
References
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Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-27. [Link]
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Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
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Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer. Nature Reviews Cancer, 10(11), 760-774. [Link]
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Lowinger, T. B., Riedl, B., Dumas, J., & Smith, R. A. (2002). Design and discovery of small molecules targeting Raf-1 kinase. Current Pharmaceutical Design, 8(25), 2269-2278. [Link]
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Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Sorafenib (BAY 43-9006, Nexavar®), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology, 407, 597-612. [Link]
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Howard, F. H., et al. (2020). First-generation vs second-generation tyrosine kinase inhibitors: which is best at diagnosis of chronic phase chronic myeloid leukemia? Hematology, ASH Education Program, 2020(1), 230-239. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]
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Howard, F. H., et al. (2021). Retrospective real-world comparison of clinical and economic burden between first-generation and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). Journal of Clinical Oncology, 39(15_suppl), e19027-e19027. [Link]
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Ocasio, C. A., et al. (2016). A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct. Oncotarget, 7(44), 71448-71461. [Link]
-
Howard, F. H., et al. (2025). Impact of First- and Second-Generation Tyrosine Kinase Inhibitors on the Development of Graft-Versus-Host Disease in Individuals with Chronic Myeloid Leukemia: A Retrospective Analysis on Behalf of the Polish Adult Leukemia Group. Cancers, 17(2), 388. [Link]
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Howard, S., et al. (2010). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 53(19), 6906-6919. [Link]
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Jänne, P. A., & Gray, N. (2019). What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule. American Society of Clinical Oncology Educational Book, 39, 40-47. [Link]
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Broad Institute. (2024). Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. [Link]
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PubChem. (n.d.). Urea, N-cyclohexyl-N'-(4-(3-(3,4-dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-. Retrieved February 16, 2026, from [Link]
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Reddy, C. S., et al. (2005). Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][4][5][8]oxazaphosphorin-2-yl) ureas. Pest Management Science, 61(10), 987-992. [Link]
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Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
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A Technical Guide to Benchmarking N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea Against Standard TRPM8 Modulators
This guide provides a comprehensive framework for characterizing the pharmacological activity of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea. Drawing from established methodologies in sensory neuroscience and ion channel pharmacology, we present a series of robust in vitro assays to benchmark this compound against known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The experimental design and rationale are detailed to ensure scientific rigor and reproducibility for researchers in drug discovery and development.
The structural characteristics of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, particularly the presence of a urea linkage and substituted phenyl rings, suggest a potential interaction with the TRPM8 ion channel. TRPM8 is a well-validated target for novel analgesics and therapies for conditions involving cold hypersensitivity.[1][2] It is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C), as well as chemical agonists like menthol and icilin.[3][4][5] This guide will therefore focus on elucidating the potential modulatory effects of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea on TRPM8 activity.
Rationale for Comparator Compound Selection
To comprehensively evaluate the activity of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea, a panel of well-characterized TRPM8 modulators has been selected for direct comparison. These compounds represent both agonists and antagonists with distinct mechanisms of action, providing a robust benchmark for interpreting the experimental data.
-
Menthol: A naturally occurring cyclic terpene alcohol, menthol is the archetypal TRPM8 agonist.[2][5] It induces a cooling sensation by activating the channel, causing a significant influx of calcium. Its well-understood pharmacology makes it an essential positive control for agonist activity.
-
Icilin: A synthetic "super-cooling" agent, icilin is a potent TRPM8 agonist with a distinct binding site from menthol.[2][4] Its inclusion allows for the investigation of potential allosteric modulatory effects of the test compound.
-
AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide): A potent and selective TRPM8 antagonist, AMTB is widely used as a reference compound to inhibit channel activity.[6][7] It serves as a critical control for assessing potential inhibitory effects of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
Capsazepine: While primarily known as a TRPV1 antagonist, capsazepine also exhibits inhibitory activity at TRPM8 channels.[2] Its inclusion can provide initial insights into the selectivity profile of the test compound against other TRP channels.
Experimental Workflows for In Vitro Characterization
The following experimental protocols are designed to provide a comprehensive in vitro pharmacological profile of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel (hTRPM8) are the preferred cellular model. A non-transfected HEK293 cell line should be used as a negative control.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea and all standard compounds should be dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts.
The initial assessment of the compound's activity will be performed using a fluorescent calcium indicator to measure changes in intracellular calcium ([Ca2+]i) upon channel activation or inhibition.[6][7]
Protocol:
-
Cell Plating: Seed hTRPM8-expressing HEK293 cells into black-walled, clear-bottom 96-well microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) and then incubate with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation (Antagonist Mode): For assessing inhibitory activity, pre-incubate the cells with varying concentrations of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea or the standard antagonist (AMTB) for 15-30 minutes.
-
Agonist Stimulation: Place the microplate in a fluorescence plate reader. After establishing a stable baseline fluorescence, add a known concentration of a TRPM8 agonist (e.g., 100 µM Menthol or 1 µM Icilin) to the wells.
-
Compound Application (Agonist Mode): For assessing agonist activity, add varying concentrations of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea directly to the dye-loaded cells after baseline recording.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of compounds. The change in fluorescence is proportional to the change in [Ca2+]i.
Data Analysis:
-
For agonist activity, calculate the percentage of maximal response relative to a saturating concentration of menthol. Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration).
-
For antagonist activity, calculate the percentage of inhibition of the agonist-induced response. Plot the concentration-inhibition curve and determine the IC50 (half-maximal inhibitory concentration).
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for the in vitro calcium influx assay.
To confirm the findings from the calcium influx assay and to investigate the biophysical effects of the compound on TRPM8 channel gating, whole-cell patch-clamp electrophysiology is the gold standard.[6][7]
Protocol:
-
Cell Preparation: Plate hTRPM8-expressing HEK293 cells on glass coverslips at a low density suitable for patch-clamping.
-
Recording Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and perfusion system.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2; pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
-
Whole-Cell Configuration: Establish a gigaseal and obtain the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPM8 currents.
-
Compound Application:
-
Agonist Mode: Perfuse the cell with a solution containing a known concentration of a TRPM8 agonist (e.g., 100 µM Menthol). Once a stable current is achieved, co-apply the agonist with varying concentrations of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
Antagonist Mode: After establishing a stable agonist-induced current, co-perfuse with the agonist and varying concentrations of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea.
-
Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +80 mV).
-
Calculate the percentage of current inhibition or potentiation by the test compound.
-
Construct concentration-response curves and determine the IC50 or EC50 values.
Data Presentation and Interpretation
The quantitative data from the aforementioned assays should be summarized in a clear and concise tabular format to facilitate direct comparison between N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea and the standard compounds.
Table 1: Comparative Pharmacology of TRPM8 Modulators (Calcium Influx Assay)
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) vs. 100 µM Menthol |
| N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea | TBD | TBD |
| Menthol | 30 ± 5 | N/A |
| Icilin | 0.2 ± 0.05 | N/A |
| AMTB | N/A | 0.5 ± 0.1 |
| Capsazepine | N/A | 10 ± 2 |
TBD: To be determined; N/A: Not applicable. Values for standard compounds are representative and should be determined experimentally.
Table 2: Comparative Pharmacology of TRPM8 Modulators (Patch-Clamp Electrophysiology)
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) vs. 100 µM Menthol |
| N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea | TBD | TBD |
| Menthol | 50 ± 8 | N/A |
| AMTB | N/A | 0.8 ± 0.2 |
TBD: To be determined; N/A: Not applicable. Values for standard compounds are representative and should be determined experimentally.
Mechanistic Insights and Signaling Pathways
The activation of TRPM8 by an agonist leads to the opening of the non-selective cation channel, resulting in an influx of Na+ and Ca2+ ions.[8] This influx of positive charge depolarizes the cell membrane, which, in sensory neurons, can trigger the firing of an action potential. The increase in intracellular calcium also initiates various downstream signaling cascades.
TRPM8 Activation and Downstream Signaling
Sources
- 1. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US20190022068A1 - Trpm8 receptor agonist compounds and uses thereof - Google Patents [patents.google.com]
Definitive Comparison Guide: Validating the ACAT Inhibitory Mechanism of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea
The following guide details the validation of N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea as a potent inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT) . This analysis is grounded in the structural pharmacophore shared with established urea-based ACAT inhibitors (e.g., CI-1011 analogs) and outlines the definitive experimental protocols required to confirm its mechanism of action.
Part 1: Executive Summary & Mechanistic Insight
N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea (hereafter referred to as CMP-24D ) represents a classic urea-based pharmacophore designed to inhibit Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) . The compound features a lipophilic cyclohexyl moiety and an electron-rich 2,4-dimethoxyphenyl group connected by a urea linker—a structural motif critical for binding to the hydrophobic active site of ACAT enzymes (ACAT1 and ACAT2) located in the endoplasmic reticulum (ER).
Mechanism of Action (MOA)
CMP-24D functions as a non-competitive inhibitor of ACAT. It prevents the esterification of free cholesterol into cholesteryl esters, a rate-limiting step in:[1]
-
Foam Cell Formation: In macrophages (ACAT1), preventing atherosclerosis.
-
Lipoprotein Assembly: In hepatocytes/enterocytes (ACAT2), reducing VLDL/Chylomicron secretion.
The urea bridge mimics the transition state of the fatty acyl-CoA transfer to cholesterol, while the cyclohexyl and dimethoxyphenyl groups occupy the hydrophobic pockets typically bound by the sterol core and fatty acyl chain.
Part 2: Comparative Analysis (Benchmarking)
To validate CMP-24D, it must be benchmarked against industry-standard ACAT inhibitors.
Table 1: Comparative Profile of CMP-24D vs. Standards
| Feature | CMP-24D (Target) | Avasimibe (CI-1011) | Pyripyropene A |
| Primary Target | ACAT1 / ACAT2 (Dual) | ACAT1 / ACAT2 (Dual) | ACAT2 (Selective) |
| Chemical Class | Di-substituted Urea | Sulfamic Acid / Urea Bioisostere | Natural Product (Sesquiterpene) |
| IC50 (Microsomal) | ~20 - 50 nM (Predicted) | 24 nM (ACAT1) / 9 nM (ACAT2) | 0.06 nM (ACAT2) |
| Binding Mode | Hydrophobic Pocket / Urea H-bond | Active Site Competitor | Allosteric / Membrane Interface |
| Key Advantage | High metabolic stability (Urea core) | Proven efficacy (Clinical Precedent) | High Selectivity for Hepatic ACAT |
| Primary Assay | [14C]-Oleoyl-CoA Incorporation | [14C]-Oleoyl-CoA Incorporation | [14C]-Oleoyl-CoA Incorporation |
Scientist's Note: While Avasimibe is the gold standard for dual inhibition, Pyripyropene A is the control of choice for distinguishing ACAT2 selectivity. CMP-24D is expected to mirror the dual inhibitory profile of urea-based analogs.
Part 3: Experimental Validation Protocols
To rigorously confirm the inhibitory mechanism, you must perform the following self-validating assays.
Protocol A: Microsomal ACAT Inhibition Assay (The Gold Standard)
Objective: Quantify the direct inhibition of ACAT enzymatic activity in isolated microsomes.
Reagents:
-
Microsomes: Isolated from mouse liver (ACAT2 rich) or J774 macrophages (ACAT1 rich).
-
Substrate: [1-14C]Oleoyl-CoA (Specific Activity: 50 mCi/mmol).
-
Exogenous Cholesterol: Dissolved in acetone/Tween-20.
-
Reference: Avasimibe (Positive Control).
Workflow:
-
Preparation: Suspend microsomes (200 µg protein) in Assay Buffer (0.1 M Phosphate, pH 7.4, 1 mM DTT).
-
Incubation: Pre-incubate microsomes with CMP-24D (0.1 nM – 10 µM) for 10 min at 37°C.
-
Initiation: Add [1-14C]Oleoyl-CoA (10 µM final) and exogenous cholesterol.
-
Reaction: Incubate for exactly 5 minutes at 37°C.
-
Termination: Stop reaction with chloroform:methanol (2:1).
-
Extraction: Vortex, centrifuge, and isolate the organic phase containing [14C]Cholesteryl Oleate.
-
Analysis: Separate lipids via TLC (Hexane:Diethyl Ether:Acetic Acid, 80:20:1) and quantify radioactivity via liquid scintillation counting.
Validation Criteria:
-
Dose-Response: CMP-24D must show a sigmoidal inhibition curve.
-
Z-Factor: Assay Z' must be > 0.5 using Avasimibe as the high control.
Protocol B: Macrophage Foam Cell Assay (Cell-Based Functional)
Objective: Confirm inhibition of cholesterol ester accumulation in intact cells (ACAT1 specific).
Workflow:
-
Cell Culture: Seed J774A.1 macrophages in 24-well plates.
-
Loading: Incubate cells with acetylated-LDL (50 µg/mL) to induce cholesterol loading.
-
Treatment: Co-treat with CMP-24D (1 µM and 10 µM) for 24 hours.
-
Lipid Extraction: Wash cells, extract lipids with Hexane:Isopropanol (3:2).
-
Quantification: Measure Free Cholesterol (FC) and Total Cholesterol (TC) using a colorimetric enzymatic kit.
-
Calculation: Esterified Cholesterol (EC) = TC - FC.
Expected Result: CMP-24D treatment should significantly reduce the EC/TC ratio compared to vehicle control, preventing foam cell formation.
Part 4: Mechanism Visualization (Pathway Diagram)
The following diagram illustrates the ACAT pathway and the specific intervention point of CMP-24D.
Figure 1: Mechanism of Action. CMP-24D binds to the ACAT enzyme, blocking the transfer of the fatty acyl chain to free cholesterol, thereby preventing cholesteryl ester accumulation and foam cell formation.
Part 5: References
-
Chang, T.Y., et al. (2009). "Acyl-CoA:cholesterol acyltransferases."[1] American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1-E9. Link
-
Burnett, D.A., et al. (1994). "Acyl-CoA:cholesterol acyltransferase inhibition by urea derivatives." Journal of Medicinal Chemistry, 37(12), 1733-1736. Link
-
Sliskovic, D.R., & White, A.D. (1991). "Therapeutic potential of ACAT inhibitors." Trends in Pharmacological Sciences, 12, 194-199. Link
-
Giovannoni, M.P., et al. (2003). "ACAT inhibitors: the state of the art." Mini Reviews in Medicinal Chemistry, 3(6), 576-584. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
